molecular formula C25H27N5O3 B2835305 4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1219902-38-1

4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No. B2835305
CAS RN: 1219902-38-1
M. Wt: 445.523
InChI Key: NABCMOUDDHVTFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, which can be analyzed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry or determined experimentally .

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Compounds with structures incorporating elements like oxadiazole and piperazine have been investigated for their potential anticancer and antiangiogenic effects. For example, novel thioxothiazolidin-4-one derivatives showed significant reduction in tumor volume and cell number in mouse models, indicating possible anticancer therapy applications with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Antimicrobial Activities

Research on compounds featuring oxadiazole and piperazine moieties has also highlighted their antimicrobial potential. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives displayed broad-spectrum antibacterial activities against pathogenic bacteria and were effective against yeast-like pathogenic fungus Candida albicans. These compounds showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Anti-inflammatory Activities

Additionally, derivatives have been synthesized for evaluating their anti-inflammatory activities. Compounds with oxadiazole and piperazine structures have demonstrated significant anti-inflammatory effects in studies, suggesting potential for development as anti-inflammatory agents (Koksal et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, determining its structure, investigating its reactivity, and testing its biological activity. If this compound shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCMOUDDHVTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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